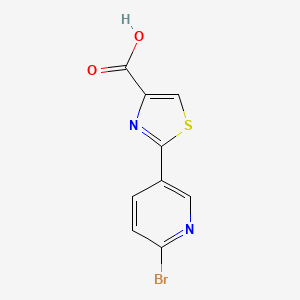![molecular formula C7H4BrCl2N3 B13687610 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrrolopyrimidine precursor using phosphorus oxychloride to introduce the chlorine atoms at the 2 and 4 positions. The bromine atom is then introduced through a bromination reaction using N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Phosphorus Oxychloride: Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting kinases and other enzymes involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and methyl substituents but shares the core pyrrolopyrimidine structure.
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C7H4BrCl2N3 |
|---|---|
Molecular Weight |
280.93 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrCl2N3/c1-2-3-5(9)12-7(10)13-6(3)11-4(2)8/h1H3,(H,11,12,13) |
InChI Key |
RWQSACRGWSGZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



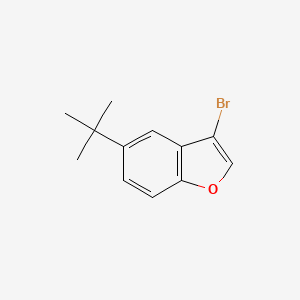

![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
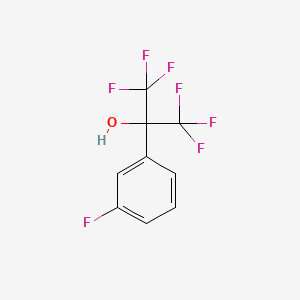
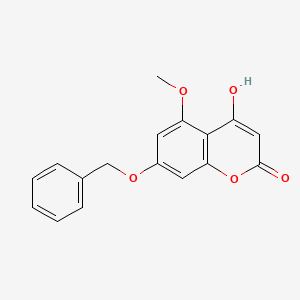
![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
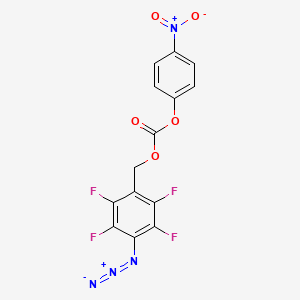

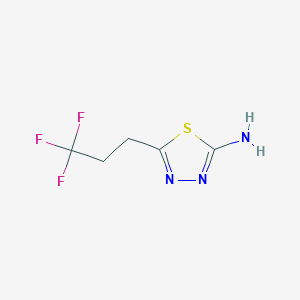
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
